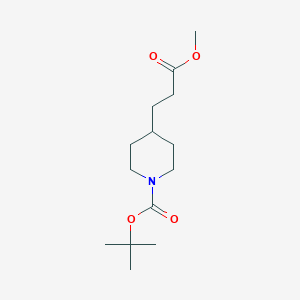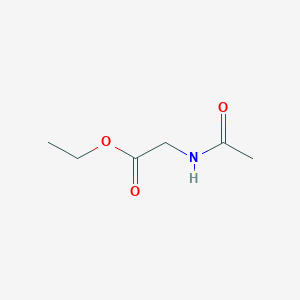
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, typically involves the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid as a medium. This process yields novel substituted pyrazoles characterized by spectral studies and elemental analysis (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which reveals the orientation of pyrazole rings with respect to the phenyl plane and the stabilization of these structures through weak intermolecular interactions, such as hydrogen bonding (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).
Chemical Reactions and Properties
Pyrazole compounds, including 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, undergo various chemical reactions, such as cyclocondensation, hydrolysis, and condensation, to form a range of derivatives with distinct chemical properties. These reactions are instrumental in modifying the compound's chemical structure for specific applications (Al-Smaisim, 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives are characterized by their crystalline forms, as determined by X-ray analysis. This analysis provides insights into the compound's stability, conformational isomerism, and the intermolecular interactions that influence these properties (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are significantly influenced by their molecular structure, which dictates their reactivity and interactions with various chemical agents. Studies involving the synthesis, characterization, and reaction mechanisms of these compounds provide valuable information on their chemical behavior and potential applications (Ivonin, Rusanov, & Volochnyuk, 2020).
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules :
- Researchers have developed methodologies for synthesizing 4-phenyl-1H-pyrazoles, which are structurally similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid. These pyrazoles have potential as asymmetric imine ligands and for generating mixed metal polynuclear complexes (Olguín & Brooker, 2011).
- Another study focuses on the efficient preparation of N-substituted 2-(pyrazol-4-yl)ethanols and their oxidation to 2-(pyrazol-4-yl)-2-oxoacetic acids, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Ivonin, Rusanov, & Volochnyuk, 2020).
Development of New Ligands and Metal Complexes :
- Research has been conducted on synthesizing new 3,5-dimethylpyrazolic hybrid ligands for palladium(II) complexes. These ligands are related in structure to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid and have applications in creating monomeric and dimeric complexes (Guerrero et al., 2008).
Biological Activity and Potential Therapeutic Applications :
- A study reports the synthesis of a diastereoselective compound structurally related to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, which is a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis and is undergoing clinical trials (Anderson et al., 2016).
- Another study focuses on the synthesis and anticancer activity of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, illustrating the potential of pyrazole derivatives in developing anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-11(12(16)13(17)18)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVYDRRHVZGNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

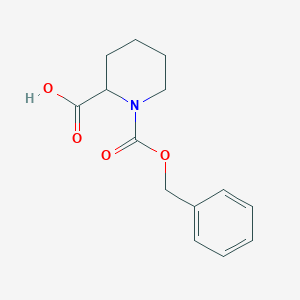
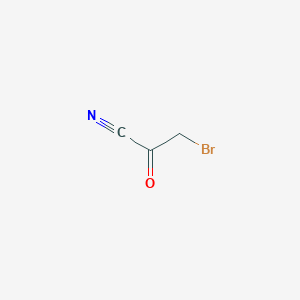
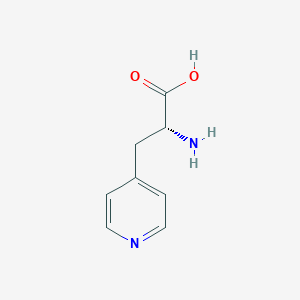
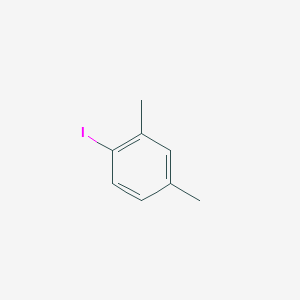
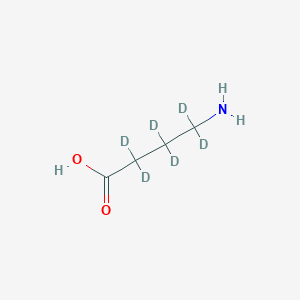

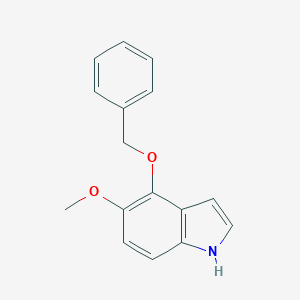
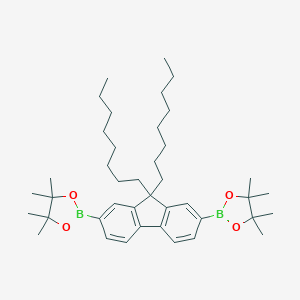
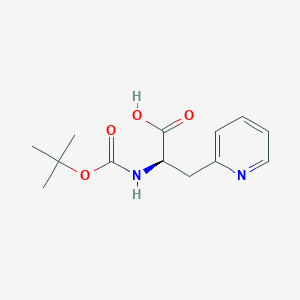
![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)

